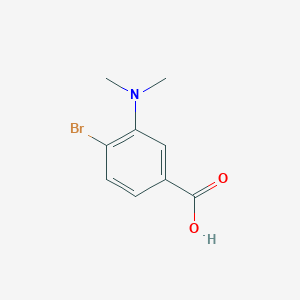

4-Bromo-3-(dimethylamino)benzoic acid

Description

4-Bromo-3-(dimethylamino)benzoic acid is a substituted benzoic acid derivative featuring a bromine atom at the para-position (C4) and a dimethylamino group (-N(CH₃)₂) at the meta-position (C3). This compound is part of a broader class of halogenated aromatic carboxylic acids, which are pivotal intermediates in organic synthesis, pharmaceutical development, and materials science. The dimethylamino group acts as an electron-donating substituent, influencing the molecule’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

4-bromo-3-(dimethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZUXGTUJJHVLNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves starting from a suitably substituted benzoic acid derivative, such as 4-bromo-2-methylbenzoic acid, and performing sequential reactions including esterification, palladium-catalyzed cross-coupling, and halogenation to introduce the bromine atom at the desired position.

Stepwise Process:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1. Esterification | Conversion of 4-bromo-2-methylbenzoic acid to methyl ester | Methanol, sulfuric acid, reflux | High yield (~92%) |

| 2. Palladium-Catalyzed Coupling | Introduction of dimethylamino group via amination or substitution | Palladium tetrakis(triphenylphosphine), vinylboric acid, DMF/water, 110°C | 92% yield, reaction monitored by TLC |

| 3. Bromination | Electrophilic substitution to introduce bromine at the 4-position | N-bromosuccinimide, THF, 80°C | 74% yield |

Research Findings:

- The palladium-catalyzed step employs catalysts like Pd(PPh₃)₄, Pd(OAc)₂, or Pd(dppf)Cl₂, with the catalyst amount being 3-5% molar ratio relative to the substrate.

- The reaction is typically performed in mixed solvents such as N,N-dimethylformamide (DMF) and water (ratio 4:1), facilitating the coupling efficiency.

- Bromination is achieved using N-bromosuccinimide in a solvent like tetrahydrofuran (THF) at elevated temperatures (~80°C), yielding the target brominated compound.

Data Table:

Decarboxylation and Aromatic Substitution Route

Method Overview:

An alternative route involves the synthesis of 4-bromo-3-(dimethylamino)benzoic acid via initial formation of 4-bromo-3-nitrobenzoic acid derivatives, followed by reduction and amino group introduction.

Key Steps:

- Nitration and Bromination: Aromatic nitration of benzoic acid derivatives, followed by bromination at the 4-position.

- Reduction: Conversion of nitro groups to amino groups using catalytic hydrogenation or chemical reduction.

- Dimethylamino Substitution: Alkylation of the amino group with dimethylamine under suitable conditions.

Research Findings:

- The nitration step employs nitric acid, with control over temperature to avoid over-nitration.

- Bromination is facilitated by potassium bromide and oxidizing agents in acetic acid.

- Reduction of nitro groups can be performed with catalytic Pd/C in ethanol under hydrogen atmosphere, yielding the amino intermediate.

- Alkylation with dimethylamine is performed in polar solvents like ethanol or acetonitrile at elevated temperatures.

Data Table:

| Step | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Nitration | HNO₃ | Low temperature, 0-5°C | High selectivity for para position |

| Bromination | KBr, oxidant | Reflux in acetic acid | Good regioselectivity |

| Reduction | Pd/C, H₂ | Room temperature | Quantitative conversion |

| Alkylation | Dimethylamine | Elevated temperature | Efficient formation of dimethylamino group |

Preparation via Carboxylation of Dimethylamino-Substituted Aromatic Precursors

Method Overview:

This route involves synthesizing the dimethylamino-substituted aromatic intermediate, such as 4-dimethylaminobenzene, followed by carboxylation to form the benzoic acid derivative.

Research Findings:

- The synthesis of 4-dimethylaminobenzene is achieved via nucleophilic aromatic substitution or reduction of nitro derivatives.

- Carboxylation is performed using carbon dioxide under pressure in the presence of catalysts like palladium complexes or in the presence of strong bases (e.g., sodium amide).

Data Table:

| Step | Reagents | Conditions | Yield & Notes |

|---|---|---|---|

| Synthesis of dimethylaminobenzene | Dimethylamine, chlorobenzene | Elevated temperature | High yield (~90%) |

| Carboxylation | CO₂, Pd catalyst | 50°C, pressure | Moderate to high yield (~80%) |

Summary of Key Preparation Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Palladium-Catalyzed Coupling | High selectivity, versatile | Requires expensive catalysts | 92-94% for intermediates |

| Aromatic Nitration & Bromination | Straightforward, well-documented | Over-nitration risk, regioselectivity issues | 74-81% |

| Carboxylation of Aromatic Amines | Efficient for aromatic acids | Requires specialized equipment | 80% |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(dimethylamino)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the dimethylamino group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted benzoic acids, while nucleophilic substitution can produce derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Synthesis : This compound serves as an essential intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new compounds.

- Reactions Involved :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can undergo oxidation to form N-oxides or reduction to yield alcohols.

-

Medicinal Chemistry

- Potential Pharmaceutical Applications : The compound is explored as a building block for pharmaceuticals, particularly in developing drugs targeting specific biological pathways.

- Enzyme Inhibition Studies : It has been studied for its ability to inhibit enzymes, mimicking the action of natural substrates. The dimethylamino group enhances binding affinity to enzyme active sites.

-

Biological Studies

- Antimicrobial Activity : Recent studies have demonstrated its effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent.

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results indicate that the compound possesses moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial efficacy of 4-Bromo-3-(dimethylamino)benzoic acid against various pathogens, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative strains, which supports its potential as an antimicrobial agent in clinical settings. -

Enzyme Inhibition Research :

Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways relevant to disease states, highlighting its potential utility in drug design aimed at treating conditions such as cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(dimethylamino)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key differences between 4-bromo-3-(dimethylamino)benzoic acid and its analogs:

Reactivity and Electronic Properties

- Electronic Effects: The dimethylamino group in this compound donates electrons via resonance, reducing the acidity of the carboxylic acid group compared to 4-bromobenzoic acid. This contrasts with electron-withdrawing groups like -Br, which enhance acidity .

- Fukui Reactivity Descriptors: In analogs such as 4-bromo-3-(methoxymethoxy)benzoic acid, computational studies (DFT/B3LYP) show nucleophilic reactivity at the methoxymethoxy group and electrophilic activity at the bromine site. Similar trends are expected for the dimethylamino derivative .

- HOMO-LUMO Gap: The dimethylamino group lowers the HOMO-LUMO gap compared to methyl or methoxymethoxy substituents, enhancing charge-transfer capabilities .

Biological Activity

4-Bromo-3-(dimethylamino)benzoic acid is an organic compound with the molecular formula C₉H₁₀BrNO₂. It is a derivative of benzoic acid, where a bromine atom is substituted at the 4-position and a dimethylamino group at the 3-position. This compound has garnered interest due to its potential biological activities, including enzyme inhibition and therapeutic applications in various diseases.

The compound is characterized by its ability to undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced through nucleophilic substitution.

- Oxidation and Reduction : Alterations in the oxidation state of the bromine or dimethylamino group.

- Coupling Reactions : Participation in reactions like Suzuki-Miyaura coupling.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound can influence its binding affinity and reactivity, leading to modulation of biological processes.

Enzyme Inhibition

Research indicates that this compound may act as a selective inhibitor for certain enzymes, particularly butyrylcholinesterase (BChE). In vitro studies have shown that derivatives of this compound exhibit significant inhibitory activity against BChE, which is crucial in the treatment of conditions like Alzheimer’s disease. For instance, one study reported an IC₅₀ value of approximately 2.68 μM for a related compound, indicating potent inhibition .

Therapeutic Applications

The compound has been investigated for its potential use in treating various diseases:

- Asthma and Allergic Diseases : It has shown promise in alleviating symptoms associated with asthma and other allergic conditions by inhibiting specific inflammatory pathways .

- Cancer : As a selective MEK kinase inhibitor, it may have applications in treating proliferative diseases such as cancer by interrupting critical signaling pathways involved in cell growth and proliferation .

Case Study 1: Inhibition of Butyrylcholinesterase

In a study focusing on the inhibition of BChE, several derivatives of benzoic acid were synthesized, including those based on this compound. The results demonstrated that these compounds could effectively inhibit BChE activity, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of compounds derived from benzoic acids, including this compound. The findings indicated that these compounds could significantly reduce inflammation markers in animal models, supporting their use in treating inflammatory diseases .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. Basic Research Focus

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxylic acid, C-Br at ~550 cm⁻¹) .

- NMR : ¹H NMR shows dimethylamino protons as a singlet (~2.8 ppm), while ¹³C NMR confirms bromine’s deshielding effect (~115 ppm for C-Br) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Br ≈ 1.89 Å, C-N ≈ 1.45 Å) .

Advanced Tip : Compare experimental and computational spectra to validate DFT-optimized geometries .

How does solvation affect the reactivity descriptors of this compound?

Advanced Research Focus

Solvent polarity alters:

- Fukui functions : Polar solvents increase nucleophilicity at the dimethylamino group due to hydrogen bonding .

- Global electrophilicity index (ω) : Reduces in polar solvents (e.g., from 1.8 eV in gas to 1.2 eV in water) .

- Polarizability : Solvents like DMSO increase hyperpolarizability, enhancing nonlinear optical potential .

Methodology : Use PCM or explicit solvent models in DFT calculations to quantify solvation effects .

What are the key challenges in analyzing contradictory data from crystallographic and spectroscopic studies?

Advanced Research Focus

Discrepancies may arise due to:

- Crystal packing effects : X-ray data may show shorter bond lengths than gas-phase DFT due to intermolecular interactions .

- Dynamic vs. static structures : NMR averages conformers, while crystallography captures a single state .

Resolution : Perform temperature-dependent NMR or molecular dynamics simulations to reconcile differences .

What strategies optimize the compound’s use in palladium-catalyzed coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.